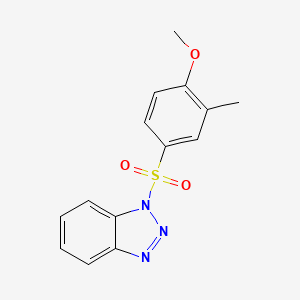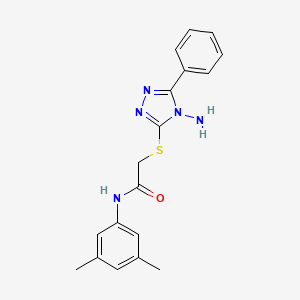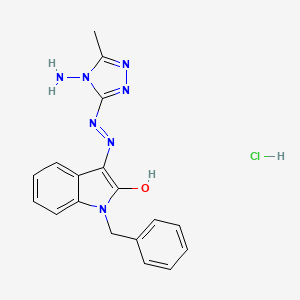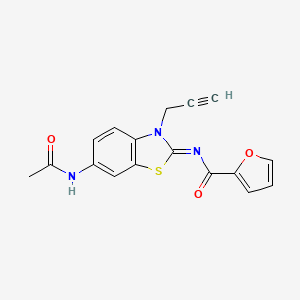![molecular formula C15H14N2O2 B2394351 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid CAS No. 250739-09-4](/img/structure/B2394351.png)
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid” is a chemical compound with the CAS Number: 1019375-24-6 . Its molecular weight is 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid” is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure .Aplicaciones Científicas De Investigación
Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
The compound plays a crucial role in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . The compound’s structure is identified in bioactive marine alkaloids and has a broad spectrum of pharmacological applications .
Biological Activity
The compound and its derivatives are privileged structures due to their biological activity against a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .
Building Blocks of Synthetic Relevance
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which include the compound , are important building blocks in synthetic relevance . They are used in the synthesis of other relevant structures .
Antileishmanial Evaluation
The compound has been evaluated for its antileishmanial properties. In vivo studies demonstrated significant inhibition in liver and spleen parasite burden in infected Balb/c mice .
Applications in Coordination Chemistry
The compound has found a wide range of applications in coordination chemistry as ligands . It is used in the synthesis of complex structures .
Applications in Medicinal Chemistry
The compound is used in medicinal chemistry due to its ability to bind to multiple receptors with high affinity . It shows a broad range of biological activity, making it a valuable tool in medicinal chemistry .
Applications in Materials Science
The compound is also used in materials science . Its unique structure and properties make it a valuable component in the development of new materials .
Nonconventional Synthesis
The compound is used in nonconventional synthesis procedures, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent . This contributes to green chemistry by reducing the use of harmful solvents .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
It’s known that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound’s interaction with PPARδ affects various metabolic pathways. PPARδ activation can lead to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . .
Result of Action
The activation of PPARδ by 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid can lead to various molecular and cellular effects. These include increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . These effects can potentially be beneficial in the treatment of metabolic disorders.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUVTBQSFHVPMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)

![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)